molecular formula C15H13N3O B12094616 3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile

3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile

Cat. No.: B12094616
M. Wt: 251.28 g/mol
InChI Key: QYUYAWYDOFIVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile include other cyanoacetamide derivatives and indole derivatives . These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications . For example, other indole derivatives may have different antiviral or anticancer activities compared to this compound .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure and properties make it valuable for studying protein interactions and various biological activities. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

3-[3-(2-cyanoethyl)-2-methylindolizin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H13N3O/c1-11-12(6-4-8-16)18-10-3-2-5-13(18)15(11)14(19)7-9-17/h2-3,5,10H,4,6-7H2,1H3

InChI Key

QYUYAWYDOFIVJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C(=O)CC#N)CCC#N

Origin of Product

United States

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